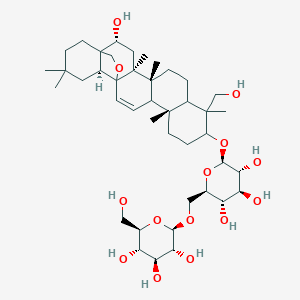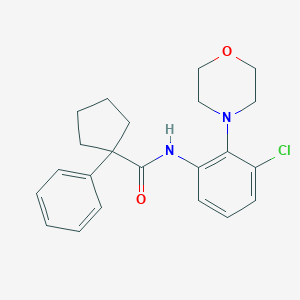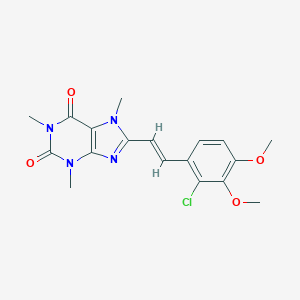![molecular formula C22H26ClN3O2 B234499 N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylbenzamide](/img/structure/B234499.png)
N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylbenzamide, also known as MLN8054, is a small molecule inhibitor that has been developed for the treatment of cancer. This compound has been extensively studied for its potential use in cancer therapy due to its ability to inhibit the activity of Aurora A kinase, an enzyme that is overexpressed in many types of cancer.
Mécanisme D'action
N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylbenzamide exerts its anti-cancer effects by inhibiting the activity of Aurora A kinase, which is a key regulator of mitosis. Aurora A kinase is overexpressed in many types of cancer, and its inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylbenzamide binds to the ATP-binding site of Aurora A kinase, preventing its activity and leading to cell death.
Biochemical and Physiological Effects:
N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylbenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of Aurora A kinase. In addition, this compound has been shown to reduce tumor growth in several preclinical models of cancer. N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylbenzamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylbenzamide has several advantages for use in lab experiments. It has been extensively studied for its potential use in cancer therapy, and its mechanism of action is well understood. In addition, this compound has a favorable pharmacokinetic profile, making it a good candidate for in vivo studies. However, N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylbenzamide has some limitations for use in lab experiments. It is a small molecule inhibitor, which may limit its ability to penetrate certain tissues or cell types. In addition, its specificity for Aurora A kinase may limit its use in certain types of cancer.
Orientations Futures
There are several future directions for research on N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylbenzamide. One potential area of research is the development of combination therapies that include N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylbenzamide and other anti-cancer agents. Another area of research is the identification of biomarkers that can predict response to N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylbenzamide treatment. In addition, further studies are needed to determine the optimal dosing and treatment schedule for this compound in different types of cancer. Finally, the development of more potent and selective inhibitors of Aurora A kinase may lead to the development of more effective cancer therapies.
Méthodes De Synthèse
The synthesis of N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylbenzamide involves several steps, starting with the reaction of 2-chloro-5-nitrobenzoic acid with 2-methylbenzylamine to produce the corresponding amide. This amide is then reacted with 4-isobutyrylpiperazine to form the desired compound. The final step involves the introduction of a chloro group to the 3-position of the phenyl ring using thionyl chloride.
Applications De Recherche Scientifique
N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylbenzamide has been extensively studied for its potential use in cancer therapy. Several studies have shown that this compound can effectively inhibit the activity of Aurora A kinase, which is overexpressed in many types of cancer. Inhibition of Aurora A kinase has been shown to induce cell cycle arrest and apoptosis in cancer cells, making N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylbenzamide a promising candidate for cancer therapy.
Propriétés
Nom du produit |
N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylbenzamide |
|---|---|
Formule moléculaire |
C22H26ClN3O2 |
Poids moléculaire |
399.9 g/mol |
Nom IUPAC |
N-[3-chloro-2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C22H26ClN3O2/c1-15(2)22(28)26-13-11-25(12-14-26)20-18(23)9-6-10-19(20)24-21(27)17-8-5-4-7-16(17)3/h4-10,15H,11-14H2,1-3H3,(H,24,27) |
Clé InChI |
VXAGXLFRJLMTCZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C(=CC=C2)Cl)N3CCN(CC3)C(=O)C(C)C |
SMILES canonique |
CC1=CC=CC=C1C(=O)NC2=C(C(=CC=C2)Cl)N3CCN(CC3)C(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-[4-(methylamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B234427.png)

![N-[3-fluoro-4-(1-piperidinyl)phenyl]acetamide](/img/structure/B234431.png)
![15-(1H-indol-3-ylmethyl)-18-[(1Z,3E)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid](/img/structure/B234432.png)
![7-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-(2,3-dihydroxy-3-methylbutyl)chromen-2-one](/img/structure/B234458.png)





![N-(3-chloro-2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B234524.png)
![N-[(3Z)-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B234532.png)
![Benzenecarboximidamide,N-hydroxy-4-[(methylsulfonyl)amino]-](/img/structure/B234539.png)